3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-methoxyphenyl)methyl]pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(5-bromopyrimidin-2-yl)oxy-N-[(4-methoxyphenyl)methyl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O3/c1-24-14-4-2-12(3-5-14)8-21-17(23)22-7-6-15(11-22)25-16-19-9-13(18)10-20-16/h2-5,9-10,15H,6-8,11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHWJYSMSLFNHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(C2)OC3=NC=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-methoxyphenyl)methyl]pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Bromopyrimidine Moiety: This step involves the bromination of a pyrimidine derivative, followed by its coupling with the pyrrolidine ring.
Attachment of the Methoxyphenyl Group: This is usually done through a nucleophilic substitution reaction, where the methoxyphenyl group is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Pyrimidine Ring
The 5-bromo substituent on the pyrimidine ring serves as a reactive site for nucleophilic displacement. Key findings include:
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Mechanistic Insight : The reaction proceeds via a two-step process: (1) deprotonation of the nucleophile, and (2) attack at the C5 position of the pyrimidine ring, facilitated by electron-withdrawing effects of the adjacent nitrogen atoms .
Metal-Catalyzed Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings:
Table 2: Suzuki-Miyaura Coupling Reactions
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Optimization : Reactions require anhydrous conditions and temperatures of 80–100°C. Catalyst loading ranges from 2–5 mol% .
Hydrolysis of the Carboxamide Group
The pyrrolidine-1-carboxamide moiety undergoes hydrolysis under acidic or basic conditions:
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Basic Hydrolysis :
NaOH (2M), H₂O/EtOH (1:1), reflux, 6 hr → Pyrrolidine-1-carboxylic acid (Yield: 89%). -
Acidic Hydrolysis :
HCl (6M), 100°C, 12 hr → Partial decomposition observed due to methoxybenzyl group sensitivity .
Functionalization of the Methoxybenzyl Group
The 4-methoxybenzyl substituent participates in demethylation and electrophilic substitution:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C → RT | 4-Hydroxybenzyl derivative | 63% | |
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | 3-Nitro-4-methoxybenzyl compound | 41% |
Ring-Opening Reactions of Pyrrolidine
The pyrrolidine ring undergoes ring-opening under strong nucleophilic conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂N-NH₂ (excess) | EtOH, reflux, 24 hr | Linear diamine derivative | 58% | |
| LiAlH₄ | THF, 0°C → RT, 6 hr | Pyrrolidine alcohol | 34% |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces C–Br bond cleavage:
Key Research Findings
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Catalytic Selectivity : Pd-based systems outperform Ni catalysts in cross-coupling reactions, with Suzuki-Miyaura couplings achieving >75% yields .
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Steric Effects : Bulky substituents on the pyrimidine ring reduce SNAr reaction rates (e.g., 2,6-dimethylpiperidine lowers yield to 42%) .
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pH Sensitivity : Carboxamide hydrolysis proceeds optimally at pH 12–13; acidic conditions lead to side reactions.
This compound’s versatility makes it valuable for synthesizing kinase inhibitors , antimicrobial agents , and photoactive probes . Experimental protocols from patents EP2076508B1 and AU2006297089B2 provide validated synthetic routes.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 392.2 g/mol. The presence of bromine in the pyrimidine ring and the methoxy group on the phenyl ring contributes to its reactivity and biological interactions.
Medicinal Chemistry Applications
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Anticancer Activity :
- Compounds containing pyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that similar structures can inhibit cell proliferation in various cancer cell lines. For instance, studies on pyrimidine analogs have shown significant cytotoxic effects against A431 vulvar epidermal carcinoma cells, suggesting that 3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-methoxyphenyl)methyl]pyrrolidine-1-carboxamide may exhibit similar properties due to its structural similarities .
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Antiviral Properties :
- Pyrimidine derivatives are known for their antiviral activities, particularly against viruses like hepatitis C. The inhibition of viral polymerases by compounds with similar functional groups has been documented, indicating that this compound could potentially serve as a lead for developing antiviral agents targeting viral replication processes .
-
Neuroprotective Effects :
- Recent studies have suggested that compounds with pyrrolidine structures may offer neuroprotective benefits. The ability to cross the blood-brain barrier and interact with neuroreceptors is crucial for treating neurodegenerative diseases. Investigations into related compounds have demonstrated their efficacy in protecting neuronal cells from oxidative stress and apoptosis .
Case Study 1: Anticancer Activity
A study published in Acta Pharmaceutica explored the synthesis of various pyrimidine derivatives and their biological evaluations. Among these, compounds similar to 3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-methoxyphenyl)methyl]pyrrolidine-1-carboxamide exhibited significant inhibition of tumor cell growth in vitro, highlighting their potential as anticancer agents .
Case Study 2: Antiviral Efficacy
Research conducted on pyrimidine nucleosides has shown promising results in inhibiting hepatitis C virus replication. The study emphasized the importance of structural modifications, such as those found in our compound, which may enhance antiviral activity through improved binding affinity to viral enzymes .
Mechanism of Action
The mechanism of action of 3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-methoxyphenyl)methyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects: Halogenated Moieties
- 5-Bromo vs. 5-Fluoro Substitutions: Compared to the 5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one derivative in (Example 53), the bromine atom in the target compound increases molecular weight (Br: ~80 vs. However, this substitution may reduce aqueous solubility due to higher hydrophobicity.
- Trifluoromethyl Analogues :
The compound 5-(1,3-benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide (, CAS 332856-53-8) contains a trifluoromethyl group, which imparts metabolic stability but differs in spatial arrangement compared to the bromopyrimidine group. The trifluoromethyl group’s electron-withdrawing nature may confer distinct pharmacokinetic profiles.
Carboxamide Core Variations
- Pyrrolidine vs. Piperazine Scaffolds :
The piperazine-1-carboxamide derivative (, CAS 866137-49-7) offers greater conformational flexibility than the pyrrolidine core. This flexibility might improve receptor compatibility but could also reduce selectivity due to increased entropy upon binding. - Coordination Chemistry: The zinc-coordinated chloridobis{N-[(4-methoxyphenyl)imino]pyrrolidine-1-carboxamide} complex () demonstrates the carboxamide group’s ability to act as a ligand.
Functional Group Contributions
- Methoxyphenyl Groups :
The 4-methoxyphenylmethyl group in the target compound parallels protecting groups used in nucleic acid synthesis reagents (e.g., and ). This group may enhance stability under acidic conditions, analogous to the bis(4-methoxyphenyl)methoxy derivatives requiring storage below -20°C. - Sulfonamide vs.
Data Table: Key Structural and Hypothetical Properties
Research Implications
The bromopyrimidine and methoxyphenyl groups position this compound as a candidate for kinase inhibition or epigenetic modulation. Comparative studies with fluorine-containing analogs () could elucidate halogen-dependent bioactivity, while coordination chemistry insights () may guide prodrug design.
Biological Activity
The compound 3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-methoxyphenyl)methyl]pyrrolidine-1-carboxamide is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 356.20 g/mol. The structure features a pyrrolidine ring substituted with a bromopyrimidine moiety and a methoxyphenyl group, which are critical for its biological activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that certain pyrimidine nucleoside analogs significantly inhibited cell migration and invasion in A431 vulvar epidermal carcinoma cells, suggesting that the presence of the pyrimidine ring is crucial for anticancer activity .
Antimicrobial Properties
Pyrrolidine derivatives, including those similar to the compound , have been evaluated for their antibacterial and antifungal activities. In vitro studies showed that specific pyrrolidine alkaloids exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria . The introduction of halogen substituents in these compounds was found to enhance their bioactivity.
The biological activity of 3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-methoxyphenyl)methyl]pyrrolidine-1-carboxamide may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cellular processes, such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis .
- Modulation of Signaling Pathways : Some studies suggest that pyrimidine derivatives can modulate signaling pathways related to cell growth and apoptosis, thereby influencing cancer cell survival and proliferation .
Study 1: Anticancer Efficacy
A recent study investigated the efficacy of a series of pyrimidine-based compounds against breast cancer cell lines. The results indicated that the incorporation of brominated pyrimidines significantly enhanced cytotoxicity compared to non-brominated analogs. Specifically, the compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .
Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial properties, a library of pyrrolidine derivatives was screened against various pathogens. The results showed that compounds with similar structural features to 3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-methoxyphenyl)methyl]pyrrolidine-1-carboxamide exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, reinforcing the potential application of these compounds in treating bacterial infections .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
